molecular formula C18H17F3N2O2S B3976474 3-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide

3-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide

Cat. No. B3976474
M. Wt: 382.4 g/mol
InChI Key: RYTDXSKASRQPHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as TCB-2 and is a derivative of the phenethylamine hallucinogen 2C-B. TCB-2 has been found to have a unique mechanism of action and has been studied for its potential use in various research fields.

Mechanism of Action

TCB-2 is a selective agonist of the 5-HT2A serotonin receptor, which is responsible for regulating mood, cognition, and perception. When TCB-2 binds to the 5-HT2A receptor, it activates a signaling pathway that leads to the release of neurotransmitters, including dopamine and serotonin. This activation results in changes in perception, mood, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TCB-2 are similar to those of other serotonin agonists, including LSD and psilocybin. TCB-2 has been found to induce changes in perception, mood, and behavior, including alterations in sensory perception, emotional state, and thought processes. These effects are thought to be mediated by the activation of the 5-HT2A receptor and the subsequent release of neurotransmitters.

Advantages and Limitations for Lab Experiments

One advantage of using TCB-2 in lab experiments is its unique mechanism of action. TCB-2 is a selective agonist of the 5-HT2A receptor, which makes it a valuable tool for studying the function of this receptor in the brain. Additionally, TCB-2 has been found to have a relatively long duration of action, which allows for longer experimental timeframes.
One limitation of using TCB-2 in lab experiments is its potential for abuse. TCB-2 is a hallucinogenic compound and can induce changes in perception and mood. Researchers must take precautions to ensure that TCB-2 is used only for scientific purposes and not for recreational or self-experimentation.

Future Directions

There are several future directions for research involving TCB-2. One potential area of study is the development of new treatments for neurological disorders, including depression and anxiety. TCB-2 has been found to have antidepressant and anxiolytic effects in animal models, and further research is needed to determine its potential as a therapeutic agent.
Another area of future research is the study of the 5-HT2A receptor and its role in various neurological disorders. TCB-2 can be used as a tool for studying the function of this receptor and its potential as a therapeutic target.
Conclusion:
3-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide, or TCB-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. Its unique mechanism of action and potential therapeutic effects make it a valuable tool for studying various neurological disorders. However, its potential for abuse must be considered when using it in lab experiments. Further research is needed to determine its full potential as a therapeutic agent.

Scientific Research Applications

TCB-2 has been studied for its potential use in various research fields, including neuroscience, pharmacology, and medicinal chemistry. Its unique mechanism of action has made it a valuable tool for studying the function of serotonin receptors in the brain. TCB-2 has also been studied for its potential use in developing new treatments for various neurological disorders, including depression and anxiety.

properties

IUPAC Name

3-propoxy-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O2S/c1-2-10-25-13-7-5-6-12(11-13)16(24)23-17(26)22-15-9-4-3-8-14(15)18(19,20)21/h3-9,11H,2,10H2,1H3,(H2,22,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTDXSKASRQPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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